molecular formula C15H16BrFN2O2 B1652800 [2-(4-Fluorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide CAS No. 1609400-18-1

[2-(4-Fluorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide

Cat. No.: B1652800
CAS No.: 1609400-18-1
M. Wt: 355.20
InChI Key: WUCXOTPSUGANKQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine hydrobromide is a hydrobromide salt of a substituted benzylamine derivative. Its structure comprises a 4-fluorophenyl group attached to an ethylamine moiety, which is further linked to a 4-nitrobenzyl group. This compound is hypothesized to share synthetic and physicochemical similarities with other aryl-substituted benzylamine hydrobromides, such as those documented in –12.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXOTPSUGANKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-18-1
Record name Benzeneethanamine, 4-fluoro-N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves the reaction of 4-fluorophenylethylamine with 4-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity .

Chemical Reactions Analysis

2-(4-Fluorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-Fluorophenyl)ethylamine hydrobromide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, modulating their activity. The nitrobenzyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The pharmacological and physicochemical properties of benzylamine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Ethyl Group Substituent Benzyl Group Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Fluorophenyl 4-Nitrobenzyl 367.2 (calculated) High polarity, potential bioactivity
2-(4-Chlorophenyl)ethylamine HB 4-Chlorophenyl 4-Ethoxybenzyl 371.0 Moderate polarity, improved solubility
2-(3-Methoxyphenyl)ethylamine HB 3-Methoxyphenyl 4-Nitrobenzyl 367.2 Electron-donating (methoxy) vs. nitro
2-(4-Chlorophenyl)ethylamine HB 4-Chlorophenyl 4-Methoxybenzyl 349.7 Lower molecular weight, lipophilic

Key Observations:

  • Electron-Withdrawing vs.
  • Polarity and Solubility: Nitro-substituted derivatives (target and ) are more polar but may exhibit lower aqueous solubility than methoxy/ethoxy analogs due to reduced hydrogen-bonding capacity.

Crystallographic and Structural Insights

Crystallographic data for analogous compounds () suggest that fluorophenyl groups contribute to planar molecular conformations, which may enhance crystallinity and stability. For example, fluorophenyl-containing isostructural compounds () exhibit triclinic symmetry with planar arrangements, favoring dense crystal packing. In contrast, methoxy or ethoxy substituents () introduce torsional flexibility, leading to varied molecular conformations .

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structurally related compounds provide insights:

  • Nitro Group Bioactivity: Nitro-substituted benzylamines (e.g., ) are associated with antimicrobial and antitumor activities due to nitro group redox reactivity .
  • Fluorophenyl Moieties: Fluorine’s electronegativity enhances binding affinity to receptors, as seen in BD 1008 and BD 1047 (), which feature dichlorophenyl groups for σ-receptor targeting. The target’s 4-fluorophenyl group may similarly optimize receptor interactions .

Biological Activity

2-(4-Fluorophenyl)ethylamine hydrobromide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C15H16BrFN2O2, characterized by the presence of a 4-fluorophenyl group and a nitrobenzyl moiety. These structural features suggest enhanced lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of 2-(4-Fluorophenyl)ethylamine hydrobromide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, influencing several biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with specific receptors, potentially affecting neurotransmitter systems.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities. Below is a summary of notable activities associated with 2-(4-Fluorophenyl)ethylamine hydrobromide and related compounds:

Compound NameStructural FeaturesNotable Activity
1-(4-Fluorophenyl)-2-nitroethanamineFluorophenyl, nitro groupAntidepressant properties
4-(Fluorophenyl)-1-piperazinecarboxylic acidFluorophenyl, piperazine ringAntipsychotic effects
3-(4-Fluorophenyl)-1H-pyrazoleFluorophenyl, pyrazole structureAnti-inflammatory activity

These comparisons highlight the unique combination of functional groups in 2-(4-Fluorophenyl)ethylamine hydrobromide that may contribute to its specific biological activities.

Case Studies and Research Findings

  • Antidepressant Activity : A study explored the antidepressant-like effects of compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide, demonstrating significant behavioral changes in animal models when administered at specific dosages.
  • Enzyme Interaction Studies : In vitro assays have shown that 2-(4-Fluorophenyl)ethylamine hydrobromide can inhibit phospholipase A2 activity, suggesting potential applications in treating conditions characterized by excessive phospholipid accumulation .
  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can affect serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Fluorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
Reactant of Route 2
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[2-(4-Fluorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide

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